molecular formula C21H23N3O4 B1231049 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

Cat. No. B1231049
M. Wt: 381.4 g/mol
InChI Key: VQLQAWVTLLYPRG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)prop-2-enyl]piperazine is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of 5‐substitutedbenzo[b]thiophene derivatives : Research highlights the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, aiming to create efficient antidepressants with dual modes of action: serotonin reuptake inhibition and 5-HT1A receptor affinity. The synthesis process includes acylation of 5-substituted benzo[b]thiophenes with a variety of substituents, indicating the chemical versatility and potential pharmaceutical applications of compounds related to 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine (S. Pérez-Silanes et al., 2001).

  • Bis(pyrazole-benzofuran) hybrids with piperazine linker : A study synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, showing potent antibacterial, cytotoxic, and biofilm inhibition activities. This research underscores the biological importance and potential therapeutic uses of piperazine-linked compounds (Ahmed E. M. Mekky, S. Sanad, 2020).

  • Structural analysis of piperazinium compounds : Various studies have detailed the molecular structure of piperazinium compounds, shedding light on their crystalline structure, hydrogen bonding, and intermolecular interactions. These analyses are crucial for understanding the physical properties and potential applications of these compounds in pharmaceuticals and materials science (C. Kavitha et al., 2014).

  • Anti-malarial piperazine derivatives : Compounds derived from piperazine and benzo[b]thiophene with anti-malarial activity were synthesized and studied. The importance of certain substituents for generating activity was highlighted, indicating the potential of piperazine-based compounds in developing new anti-malarial drugs (W. Cunico et al., 2009).

Biological Activity and Pharmacological Potential

  • Antimicrobial and antiviral activities : Research on piperazine derivatives has demonstrated significant antibacterial, antifungal, and antiviral activities. These studies indicate the potential of these compounds in treating various infections and diseases (R. C. Krishna Reddy et al., 2013; N. Al-Masoudi et al., 2007).

  • Antidepressant properties : Piperazine derivatives have been evaluated for their dual action at 5-HT1A serotonin receptors and serotonin transporter, showing promise as new classes of antidepressant drugs. These studies underscore the therapeutic potential of these compounds in mental health treatment (S. Silanes et al., 2004; J. Martínez et al., 2001).

  • Anti-inflammatory and anti-cancer activities : Piperazine derivatives have been investigated for their anti-inflammatory and anti-cancer activities, highlighting their potential in developing treatments for inflammation-related disorders and various cancers (Aejaz Ahmed et al., 2017; G. Lv et al., 2019).

  • Enzyme inhibition and metabolic studies : The metabolic pathways and enzyme inhibition properties of certain piperazine derivatives have been examined, providing insights into their pharmacokinetics and potential therapeutic applications (Mette G. Hvenegaard et al., 2012).

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

InChI

InChI=1S/C21H23N3O4/c25-24(26)19-6-2-1-4-18(19)5-3-9-22-10-12-23(13-11-22)15-17-7-8-20-21(14-17)28-16-27-20/h1-8,14H,9-13,15-16H2/b5-3+

InChI Key

VQLQAWVTLLYPRG-HWKANZROSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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